N-(2,2-Dinitropropyl)cyclohexanamine
Description
N-(2,2-Dinitropropyl)cyclohexanamine is a nitroalkyl-substituted cyclohexanamine derivative. The dinitropropyl group (C(NO₂)₂CH₃) likely enhances its stability and reactivity compared to non-nitrated analogs. Regulatory frameworks such as the Missile Technology Control Regime (MTCR) and Wassenaar Arrangement highlight the strategic importance of similar nitro compounds in military and dual-use technologies .
Properties
Molecular Formula |
C9H17N3O4 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
N-(2,2-dinitropropyl)cyclohexanamine |
InChI |
InChI=1S/C9H17N3O4/c1-9(11(13)14,12(15)16)7-10-8-5-3-2-4-6-8/h8,10H,2-7H2,1H3 |
InChI Key |
NAXMHKJDAKLRTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1CCCCC1)([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dinitropropyl)cyclohexanamine typically involves the reaction of cyclohexanamine with 2,2-dinitropropyl bromide under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires the presence of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Dinitropropyl)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction of the nitro groups can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Various nucleophiles, basic or acidic conditions depending on the desired product.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Compounds with different functional groups replacing the nitro groups.
Scientific Research Applications
N-(2,2-Dinitropropyl)cyclohexanamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a building block for drug development.
Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2,2-Dinitropropyl)cyclohexanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The nitro groups may participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dinitropropyl-Based Plasticizers
Compounds like Bis(2,2-dinitropropyl) acetal (BDNPA) and Bis(2,2-dinitropropyl) formal (BDNPF) are widely used as energetic plasticizers in explosives and propellants. Key differences:
Other Cyclohexanamine Derivatives
(a) 4,4'-Methylenebis[N-(1-methylpropyl)cyclohexanamine] (CAS 154279-60-4)
This compound, regulated under chemical control laws , shares the bis-cyclohexanamine structure but lacks nitro groups. Comparison:
The nitro groups in this compound confer higher energy density but also greater sensitivity and regulatory scrutiny compared to non-nitrated analogs .
(b) N-(1-Methylprop-2-yn-1-yl)cyclohexanamine (CAS 86024-88-6)
This alkyne-substituted cyclohexanamine is used in laboratory research. Key contrasts:
Nitroaromatic Amines
Compounds like N-(4-Nitrophenyl)-N-phenylamine (studied for impact sensitivity ) differ in aromaticity but share nitro-amine motifs:
| Property | This compound | N-(4-Nitrophenyl)-N-phenylamine |
|---|---|---|
| Structure | Aliphatic nitroalkylamine | Aromatic nitroamine |
| Energy Content | Lower due to aliphatic chain | Higher (aromatic stabilization) |
| Sensitivity | Moderate (predicted) | High (impact-sensitive) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
